molecular formula C21H13F2N3O3 B2749119 N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251597-36-0

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2749119
CAS No.: 1251597-36-0
M. Wt: 393.35
InChI Key: YFKWJJGOAPTDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine carboxamide family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • A phenyl group at position 1.
  • A 4-hydroxy substituent.
  • A 2-oxo moiety.
  • A 3-carboxamide group linked to a 3,5-difluorophenyl ring.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-12-9-13(23)11-14(10-12)25-20(28)17-18(27)16-7-4-8-24-19(16)26(21(17)29)15-5-2-1-3-6-15/h1-11,27H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKWJJGOAPTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=CC(=C4)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the condensation of appropriate precursors, such as 3,5-difluorophenylamine and a suitable diketone, followed by cyclization under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The naphthyridine core can be reduced to form a dihydro derivative.

  • Substitution: The phenyl and difluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of dihydro derivatives.

  • Substitution: Formation of substituted phenyl or difluorophenyl derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Due to its ability to modulate pathways involved in neurodegeneration, N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is being investigated for its potential use in treating conditions such as Alzheimer's disease. The inhibition of γ-secretase not only impacts amyloid precursor protein processing but also affects the Notch signaling pathway, which is crucial for neuronal health .

Antiviral Activity

Research indicates that compounds related to this naphthyridine derivative may exhibit antiviral properties. For instance, derivatives containing similar structural motifs have shown promise as inhibitors against HIV integrase . Such compounds could potentially be developed into therapeutic agents targeting viral replication mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

StudyFocusFindings
Study 1Synthesis and ReactivityExplored various synthetic strategies for naphthyridine derivatives and their biological implications.
Study 2HIV Integrase InhibitionDemonstrated high antiviral potency against cells harboring raltegravir-resistant integrase mutants.
Study 3Metabotropic Glutamate ReceptorsInvestigated the role of similar compounds in modulating mGluR2 for neuropsychiatric disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Carboxamides

4-Amino-N-[(2,4-Difluorophenyl)Methyl]-1-Hydroxy-6-(6-Hydroxyhexyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide
  • Core Structure : 1,8-Naphthyridine.
  • Substituents: Position 4: Amino group (vs. hydroxyl in the target compound). Position 6: 6-Hydroxyhexyl chain (absent in the target). Carboxamide: Attached to a 2,4-difluorophenylmethyl group (vs. 3,5-difluorophenyl in the target).
  • Molecular Weight : 446.447 g/mol (higher due to the hydroxyhexyl chain) .
  • The 2,4-difluorophenylmethyl carboxamide may alter target binding compared to the target’s 3,5-difluorophenyl group.
N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide
  • Core Structure : 1,5-Naphthyridine (vs. 1,8 in the target).
  • Substituents :
    • Position 1 : Pentyl chain (vs. phenyl in the target).
    • Carboxamide : Adamantyl group (vs. difluorophenyl).
  • Molecular Weight : 422 g/mol .
  • Functional Impact :
    • The adamantyl group provides steric bulk, possibly reducing membrane permeability.
    • The 1,5-naphthyridine core has distinct electronic properties, affecting binding interactions.

Key Comparative Data

Feature Target Compound Compound Compound 67 ()
Core Structure 1,8-Naphthyridine 1,8-Naphthyridine 1,5-Naphthyridine
Position 1 Phenyl - Pentyl
Position 2 Oxo Oxo -
Position 3 3,5-Difluorophenyl carboxamide 2,4-Difluorophenylmethyl carboxamide Adamantyl carboxamide
Position 4 Hydroxyl Amino Oxo
Position 6 - 6-Hydroxyhexyl -
Molecular Weight (g/mol) 380* 446.447 422
Fluorine Atoms 2 (3,5-positions) 2 (2,4-positions) None

*Calculated molecular weight for target compound (C₂₁H₁₄F₂N₂O₃): 380 g/mol.

Functional and Pharmacological Implications

  • Fluorine Substitution: Both the target and compounds incorporate fluorine, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs like Compound 67 .
  • Hydrophilicity vs. Lipophilicity : The hydroxyhexyl chain in ’s compound improves solubility but may reduce blood-brain barrier penetration. The target’s phenyl and difluorophenyl groups favor lipophilicity, enhancing membrane permeability .
  • Synthetic Routes : The target compound likely employs amide coupling methodologies similar to those described for Compound 67, though starting materials differ due to substituent complexity .

Biological Activity

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class. Its unique molecular structure, characterized by a naphthyridine core and various functional groups, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity based on available literature, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H13F2N3O3C_{21}H_{13}F_2N_3O_3 with a molecular weight of 393.3 g/mol. Its structure includes:

  • Naphthyridine ring : Imparts heterocyclic properties.
  • Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Hydroxy and carboxamide groups : Potentially involved in hydrogen bonding and receptor binding.

Research indicates that compounds similar to N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine derivatives often act as allosteric modulators or inhibitors of various biological pathways. For instance, studies have shown that related naphthyridine compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and may be implicated in cognitive functions and neurodegenerative diseases .

Therapeutic Potential

  • Neuroprotective Effects : Compounds within this class have demonstrated neuroprotective properties in vitro by enhancing cholinergic signaling through nAChRs . This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies have indicated that naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with tumor growth.

Case Studies and Experimental Data

A review of recent literature reveals several key findings regarding the biological activity of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine derivatives:

StudyCompound TestedBiological ActivityKey Findings
Various naphthyridinesAllosteric modulation of α7 nAChRsEnhanced cholinergic responses; EC50 values ranging from 0.14 µM to 4.9 µM
Naphthyridine derivativesAnticancer activityInduced apoptosis in cancer cell lines; specific pathways under study
Quinoline derivativesAntimicrobial activityEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. How can researchers optimize the synthesis of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify critical factors influencing yield, such as the stoichiometry of fluorophenyl intermediates or the reaction time for cyclization steps. Post-optimization, validate via HPLC and NMR to confirm purity . For naphthyridine derivatives, chlorinated solvents (e.g., dichloromethane) and reflux conditions are often optimal for cyclocondensation .

Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^19F NMR to confirm substitution patterns and fluorine positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions of the hydroxyl and carboxamide groups.
  • FTIR : Confirm carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. Cross-reference with PubChem datasets for analogous naphthyridines .

Q. How can solubility and stability profiles be systematically evaluated for this compound in preclinical studies?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions. Monitor via LC-MS for degradation products (e.g., hydrolysis of the carboxamide group) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize target-specific assays based on structural analogs. For example:

  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the naphthyridine core’s affinity for ATP-binding pockets.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. What mechanistic insights explain contradictory activity data between enzyme inhibition and cellular efficacy?

Methodological Answer:

  • Permeability Assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations.
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify inactive metabolites.
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding . Contradictions may arise from off-target effects or poor pharmacokinetics .

Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinase domains) to identify steric clashes or unfavorable electrostatic interactions.
  • Quantum Mechanical (QM) Calculations : Optimize substituent effects (e.g., difluorophenyl vs. trifluoromethyl) on electron density and binding affinity.
  • QSAR Models : Train models using IC50_{50} data from analogs to predict bioactivity .

Q. What strategies resolve discrepancies in observed vs. predicted reaction outcomes during scale-up?

Methodological Answer:

  • Kinetic Analysis : Use stopped-flow IR or inline PAT (Process Analytical Technology) to monitor intermediate formation.
  • Scale-Dependent Factors : Evaluate mixing efficiency (Reynolds number) and heat transfer limitations. For heterogeneous reactions, optimize particle size via milling . Contested results often stem from unaccounted mass transfer effects .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Dosing Regimens : Use staggered oral/intravenous administration in rodent models to calculate bioavailability (F%) and half-life (t1/2_{1/2}).
  • Tissue Distribution : Conduct whole-body autoradiography or LC-MS/MS analysis of organ homogenates.
  • Biomarker Correlation : Measure plasma concentrations alongside efficacy endpoints (e.g., tumor volume reduction) .

Q. What methodologies elucidate structure-activity relationships (SAR) for fluorinated substituents on the naphthyridine core?

Methodological Answer:

  • Analog Synthesis : Replace 3,5-difluorophenyl with monofluoro or trifluoromethyl groups.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity.
  • Crystallographic Studies : Compare binding modes of analogs with target proteins (e.g., X-ray co-crystallography) .

Q. How can degradation pathways be mapped to improve formulation stability?

Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions.
  • LC-HRMS/MS : Identify degradation products (e.g., hydroxylation or ring-opening).
  • Excipient Screening : Test antioxidants (e.g., ascorbic acid) or cyclodextrins to stabilize labile groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.